molecular formula C30H47NO4 B1155098 11-Hydroxycodaphniphylline CAS No. 1186496-68-3

11-Hydroxycodaphniphylline

Cat. No.: B1155098
CAS No.: 1186496-68-3
M. Wt: 485.7 g/mol
InChI Key:
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Description

11-Hydroxycodaphniphylline (11-HCD) is a member of the xanthine family of compounds that has been studied for its potential therapeutic and pharmacological properties. 11-HCD is a derivative of caffeine and is known to possess antioxidant, anti-inflammatory, and anti-cancer activities. In addition, 11-HCD has been studied for its ability to modulate the activity of enzymes involved in the metabolism of neurotransmitters such as norepinephrine and serotonin.

Scientific Research Applications

  • Isolation and Cytotoxicity

    11-Hydroxycodaphniphylline was isolated from the leaves of Daphniphyllum subverticillatum, along with other alkaloids. One of these alkaloids, Daphnilongeridine, showed cytotoxicity against several tumor cell lines and the HMEC human microvascular endothelial cell line, indicating potential applications in cancer research (Zhang et al., 2009).

  • 11β-Hydroxysteroid Dehydrogenases

    While not directly related to this compound, research on 11β-Hydroxysteroid dehydrogenases (11β-HSD) highlights the significance of hydroxylated compounds in biochemical pathways. These enzymes play crucial roles in converting active glucocorticoids to their inert forms, impacting various physiological processes like glucose metabolism, inflammation, and cognitive function (Chapman et al., 2013).

  • Hydroxyephedrine and PET Imaging

    Hydroxyephedrine compounds, such as 11C-Meta-Hydroxyephedrine, have been utilized in PET imaging to assess cardiac sympathetic nervous system function, highlighting the diagnostic potential of hydroxylated compounds in medical imaging (Boschi et al., 2015).

  • Metabolic Syndrome Research

    The enzyme 11β-HSD1, which converts cortisone to cortisol, has been targeted for treating metabolic syndrome. Inhibition of this enzyme has shown promise in reducing symptoms of metabolic syndrome in animal models, suggesting potential therapeutic applications for compounds that can modulate this enzyme's activity (Hermanowski‐Vosatka et al., 2005).

  • 11β-HSD1 Inhibitors and Diabetes

    Selective inhibition of 11β-HSD1 improves hepatic insulin sensitivity and lowers blood glucose levels in mouse models of type 2 diabetes, highlighting the potential of targeting this enzyme for diabetes treatment (Alberts et al., 2003).

Safety and Hazards

After handling 11-Hydroxycodaphniphylline, it is recommended to wash thoroughly. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Mechanism of Action

Target of Action

It is known that daphniphyllum alkaloids, the family to which 11-hydroxycodaphniphylline belongs, have extensive bioactivities , suggesting they interact with multiple biological targets.

Biochemical Pathways

Daphniphyllum alkaloids, in general, are known for their unique synthetic pathways and complex structures . More research is needed to understand the specific pathways affected by this compound and their downstream effects.

Result of Action

As a member of the Daphniphyllum alkaloids, it is likely to have significant bioactivities , but specific effects at the molecular and cellular level need to be investigated further.

Biochemical Analysis

Biochemical Properties

11-Hydroxycodaphniphylline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit moderate cytotoxicity against HeLa cells and weak cytotoxicity against A549, MGC-803, and COLO-205 tumor cells . The interactions of this compound with these cells suggest its potential as an anti-cancer agent. Additionally, the compound’s interaction with specific enzymes involved in cellular metabolism and signaling pathways further highlights its biochemical significance .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce cytotoxic effects in HeLa cells, which are a type of cervical cancer cell line . This suggests that this compound may interfere with cell proliferation and survival pathways, leading to cell death. Furthermore, its impact on gene expression and cellular metabolism indicates its potential to modulate various cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to interact with enzymes involved in the regulation of cell proliferation and apoptosis . These interactions result in the modulation of signaling pathways that control cell growth and survival. Additionally, the compound’s ability to alter gene expression further contributes to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can induce sustained cytotoxic effects in cancer cell lines, suggesting its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death . At very high doses, this compound may also induce toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . Animal models have been instrumental in identifying the threshold effects and potential toxicities associated with different dosages of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism is primarily mediated by liver enzymes, which facilitate its biotransformation and elimination from the body . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular metabolism . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with various intracellular proteins and organelles, influencing its localization and accumulation . These interactions play a critical role in determining the compound’s biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These targeting signals are essential for the compound’s biological activity and its ability to modulate cellular processes.

Properties

IUPAC Name

1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(8-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47NO4/c1-18(2)20-8-12-27(4)19-15-23(33)30-11-6-7-21(30)29(27,25(20)31(30)16-19)14-9-22(32)26(3)17-34-28(5)13-10-24(26)35-28/h18-21,23-25,33H,6-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENRSDUHJGGCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CC(C45CCCC4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can we learn about the structure of 11-Hydroxycodaphniphylline from the research article?

A1: The research article primarily focuses on other novel alkaloids. While it mentions the isolation of this compound, it doesn't provide detailed structural data. To determine the molecular formula, weight, and spectroscopic information for this compound, further investigation beyond this research article is needed. The article does indicate that structures of the novel alkaloids were determined using spectroscopic methods and chemical evidence []. It's likely similar methods were employed to confirm the structure of this compound.

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